Product packaging for 2-Fluoro-N-methylacetamide(Cat. No.:)

2-Fluoro-N-methylacetamide

Cat. No.: B1646893
M. Wt: 91.08 g/mol
InChI Key: IPEFMOGGPRUBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-N-methylacetamide (CAS 367-49-7) is a fluorinated organic compound with the molecular formula C₃H₆FNO and a molecular weight of 91.08 . It serves as a valuable building block and intermediate in synthetic organic chemistry and pharmaceutical research. The incorporation of fluorine atoms into lead compounds is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, membrane permeability, and bioavailability. While specific biological data for this exact molecule is limited, research into 2'-fluoro (2'F) modified biomolecules reveals significant scientific value. Studies demonstrate that incorporating 2'F modifications into RNAs can differentially control the activation of innate immune receptors, known as Pattern Recognition Receptors (PRRs) . For instance, 2'F modification can abrogate the ability of RNA to stimulate Toll-like Receptors (TLRs) 3 and 7, potentially reducing unwanted inflammatory responses in therapeutic applications . Conversely, the same modification can enhance the activity of RNAs that stimulate the retinoic acid-inducible gene-I (RIG-I) pathway, leading to increased interferon-β expression and cell death in human cancer cells . This makes 2'F-modified compounds a key area of interest for developing advanced RNA therapeutics and immunotherapies. As a specialty chemical, this compound is used by researchers to introduce the N-methyl-2-fluoroacetamide moiety into more complex structures. Its applications are explored in the synthesis of potential pharmaceutical agents, including those targeting various disease pathways . Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6FNO B1646893 2-Fluoro-N-methylacetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6FNO

Molecular Weight

91.08 g/mol

IUPAC Name

2-fluoro-N-methylacetamide

InChI

InChI=1S/C3H6FNO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6)

InChI Key

IPEFMOGGPRUBRR-UHFFFAOYSA-N

SMILES

CNC(=O)CF

Canonical SMILES

CNC(=O)CF

Origin of Product

United States

Synthetic Methodologies and Strategies

Approaches for Fluorine Introduction

The incorporation of a fluorine atom, particularly at the α-position to a carbonyl group, is a critical step that can be achieved through two primary strategies: direct fluorination of a pre-formed substrate or the use of a molecule that already contains the required fluorine atom.

Direct fluorination involves the reaction of a substrate with a fluorine source. Early methods involved passing fluorine gas diluted with nitrogen through aqueous solutions of amides. For instance, the fluorination of N-methylacetamide in this manner was reported to yield acetic acid, carbon dioxide, and difluoraminomethane. dtic.mil This approach highlights the challenges of controlling reactivity and avoiding degradation of the starting material. dtic.milresearchgate.netrsc.org

More contemporary and controlled methods utilize electrophilic fluorinating agents, often referred to as "N-F" reagents. These reagents offer greater selectivity and milder reaction conditions. A prominent example is N-fluorobis(trifluoromethanesulfonyl)imide (NFSI), which is effective in the electrophilic fluorination of the lithium enolates of amides to produce α-fluorocarbonyl compounds in good yields. researchgate.net Other N-F reagents, such as N-fluoro-o-benzenedisulfonimide (NFOBS) and N-fluoropyridinium salts, have also been developed for their ability to deliver an electrophilic fluorine atom ("F+") to a nucleophilic carbon center, like an enolate. beilstein-journals.org

Fluorinating AgentAbbreviationTypical Application
Elemental Fluorine (diluted)F₂/N₂Direct fluorination of aqueous substrates. rsc.org
N-Fluorobis(trifluoromethanesulfonyl)imideNFSIElectrophilic fluorination of enolates. researchgate.netnih.gov
N-FluorodibenzenesulfonimideNFSiElectrophilic fluorination of ketene (B1206846) enolates. nih.govacs.org
N-Fluoro-o-benzenedisulfonimideNFOBSElectrophilic fluorination reagent. beilstein-journals.org
N-Fluoropyridinium triflate-Electrophilic fluorination of various substrates. beilstein-journals.org

This table provides examples of direct fluorination reagents and their applications.

An alternative to direct fluorination is the use of fluorinated building blocks. This approach involves incorporating a simple, commercially available, or readily synthesized fluorinated molecule into a larger structure. Fluoroacetamide (FCH₂CONH₂) itself is a fundamental fluorinated building block. wikipedia.orgnih.gov

More complex syntheses utilize functionalized fluorinated intermediates. For example, N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide has been developed as a key building block for Julia-Kocienski olefination reactions. nih.gov This reagent allows for the construction of α-fluorovinyl Weinreb amides, demonstrating how a pre-fluorinated precursor can be used to assemble more complex and functionalized fluorinated targets. nih.gov This strategy avoids the potentially harsh conditions of direct fluorination on a complex molecule, preserving sensitive functional groups.

Targeted Synthesis of 2-Fluoro-N-methylacetamide and Analogs

The specific synthesis of this compound and its close chemical relatives, such as Weinreb amides, often involves multi-step sequences that combine fluorine introduction with amide bond formation and modification.

N-methoxy-N-methylamides, or Weinreb amides, are exceptionally useful intermediates in organic synthesis because of their stability and their ability to react cleanly with organometallic reagents to form ketones. sioc-journal.cn The fluorinated analog, 2-Fluoro-N-methoxy-N-methylacetamide, serves as a crucial intermediate for various transformations.

A key strategy for its synthesis involves the fluorination of a precursor Weinreb amide. For instance, N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)acetamide can be deprotonated with a strong base like lithium diisopropylamide (LDA) and then treated with an electrophilic fluorinating agent such as NFSI to install the α-fluoro substituent, yielding N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide. nih.gov This fluorinated Julia-Kocienski reagent can then undergo condensation with aldehydes to produce α-fluorovinyl Weinreb amides with high stereoselectivity. nih.gov This modular approach has been successfully applied to the synthesis of regiospecifically fluorinated 2,4-diene Weinreb amides. nih.govdntb.gov.ua

A significant advancement in the synthesis of chiral α-fluorinated compounds is the development of catalytic, enantioselective α-fluorination methods. One powerful approach involves the fluorination of acid chlorides. nih.govacs.orgnih.gov This method can produce a wide array of optically active α-fluorocarboxylic acid derivatives, including amides, with high yields and excellent enantioselectivity. nih.govacs.org

The reaction typically employs a dual or trifunctional catalytic system. A chiral nucleophile and a transition metal Lewis acid (e.g., (dppp)NiCl₂) work together to generate a metal-coordinated, chiral ketene enolate intermediate from the starting acid chloride. nih.govacs.org This enolate is then intercepted by an electrophilic fluorinating agent, such as N-fluorodibenzenesulfonimide (NFSi), to produce the α-fluorinated product. nih.gov The inclusion of a third catalyst, a Lewis acidic lithium salt, can further amplify yields, particularly for aliphatic substrates, by activating the fluorinating agent. nih.govacs.org The resulting activated α-fluoro intermediate can be quenched with various nucleophiles, including amines, to afford the desired α-fluorinated amides. acs.org

Substrate (Acid Chloride)Quenching NucleophileYield (%)Enantiomeric Excess (ee %)
Hydrocinnamoyl chlorideAniline3599
Octanoyl chlorideAniline60>99
Indomethacin acid chlorideAniline8495
Cbz-β-alanyl chlorideBenzyl alcohol8097

This table presents selected results from the catalytic, enantioselective α-fluorination of acid chlorides, demonstrating the method's effectiveness in producing various α-fluorinated derivatives. nih.govacs.org

The final N-methyl group of the target compound is typically introduced through a methylation reaction. In the synthesis of complex N-methylacetamide derivatives, this step often involves the alkylation of a secondary amide precursor (N-H) to form the tertiary amide (N-CH₃). google.com Standard methylation procedures can be employed, such as using a methylating agent like methyl iodide in the presence of a base. researchgate.netaalto.fi For example, a published synthesis of a complex pharmaceutical intermediate involves the methylation of N-(5-acetyl-2-fluorophenyl)-acetamide as a key step. google.com The choice of base and solvent is critical for achieving high efficiency in this transformation, with common systems including sodium hydride in an inert solvent or sodium hydroxide (B78521) in dimethylsulfoxide. google.comaalto.fi

Condensation Reactions for α-Fluorovinyl Amide Construction

The Julia-Kocienski olefination reaction stands out as a powerful method for the synthesis of α-fluorovinyl amides. This reaction typically involves the condensation of an α-fluoro-α-sulfonyl amide reagent with an aldehyde or ketone. A key reagent in this context is 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide, which serves as a precursor for generating α-fluorovinyl Weinreb amides. nih.govmdpi.comidexlab.com The process involves a modular assembly where this Julia-Kocienski reagent is condensed with various aldehydes. nih.govmdpi.com

For instance, the synthesis of regiospecifically fluorinated 2,4-diene Weinreb amides has been achieved through two sequential Julia-Kocienski olefinations. The initial step involves the condensation of 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide with 2-(benzo[d]thiazol-2-ylthio)acetaldehyde. nih.govsinapse.ac.uk This reaction is highly Z-selective and produces the corresponding Z-α-fluorovinyl Weinreb amide unit in good yield. nih.govsinapse.ac.ukrsc.org The resulting product can then undergo further transformations, such as oxidation, to create a second-generation Julia-Kocienski reagent for subsequent olefination reactions. nih.govsinapse.ac.uk

The reaction conditions for these condensations can be mediated by bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH). rsc.org The choice of base and reaction conditions can significantly influence the stereochemical outcome of the olefination. rsc.org

Stereochemical Control in Synthetic Pathways

Control over stereochemistry is a critical aspect of modern synthetic chemistry, particularly for the synthesis of biologically active molecules. In the context of this compound and its analogs, significant progress has been made in achieving high levels of stereoselectivity.

Achieved Stereoselectivity in Olefination Reactions

The Julia-Kocienski olefination for the synthesis of α-fluorovinyl amides demonstrates notable stereoselectivity. The condensation of 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide with aldehydes has been shown to be highly Z-selective, with one study reporting a 76% yield for a highly Z-selective condensation. nih.govidexlab.comsinapse.ac.uk

The stereochemical outcome can be tuned by the reaction conditions. DBU-mediated condensations can lead to either E- or Z-selectivity depending on the specific conditions employed. In contrast, NaH-mediated reactions have been found to be highly Z-stereoselective, achieving ≥98% Z-selectivity. rsc.org This high degree of stereocontrol is a key advantage of the Julia-Kocienski olefination in this context.

The following table summarizes the stereoselectivity observed in the synthesis of (Z)-4-(benzo[d]thiazol-2-ylthio)-2-fluoro-N-methoxy-N-methylbut-2-enamide. rsc.org

EntryBaseAdditiveTemperature (°C)Z:E RatioYield (%)
1LHMDSNone-78 to rt>98:<276
2NaHMDSNone-78 to rt>98:<272
3KHMDSNone-78 to rt>98:<265

Data sourced from a study on the synthesis of regiospecifically fluorinated conjugated dienamides. rsc.org

Diastereoselective and Enantioselective Synthetic Routes

Beyond the stereoselectivity of olefination reactions, other methods have been developed for the diastereoselective and enantioselective synthesis of α-fluoroamides.

One notable method is the N-heterocyclic carbene (NHC)-catalyzed redox amidation of α-fluoro-α,β-unsaturated aldehydes. This approach provides access to enantioenriched α-fluoroamides with good to excellent yields and high enantioselectivity (up to 97% ee). nih.govrsc.org A key feature of this method is the ability to use chiral amines to achieve excellent diastereoselectivity (up to 99:1 dr). nih.gov This allows for access to either diastereomer of the α-fluoroamide product by selecting the appropriate enantiomer of the chiral catalyst. nih.gov

Another powerful strategy is the zwitterionic aza-Claisen rearrangement. This method utilizes α-fluorocarboxylic acid chlorides and homochiral N-allylpyrrolidines to produce α-fluoroamides with very high diastereoselectivities (99% de). nih.govbeilstein-journals.org For example, the reaction of N-allyl-(S)-2-(methoxymethyl)pyrrolidine with 2-fluoropropionyl chloride or 2-fluorophenylacetic acid chloride under Yb(OTf)₃ catalysis yields N-(α-fluoro-γ-vinylamide)pyrrolidine products as homochiral materials. sinapse.ac.ukbeilstein-journals.org The high diastereoselectivity is influenced by the presence of the fluorine atom and the coordinating auxiliary. beilstein-journals.org

The table below presents the results of the NHC-catalyzed asymmetric synthesis of various α-fluoroamides. nih.gov

ProductYield (%)ee (%)
α-fluoroamide 10a8595
α-fluoroamide 10b8296
α-fluoroamide 10c7897
α-fluoroamide 10d8892
α-fluoroamide 10e7593

Data extracted from research on asymmetric NHC-catalyzed synthesis of α-fluoroamides. nih.gov

These stereoselective methods provide versatile pathways to chiral α-fluoroamides, which are valuable building blocks in medicinal chemistry and materials science.

Advanced Reaction Mechanisms and Pathways

Mechanistic Investigations of Amide Formation and Transformation

The reactivity of the amide bond in N-methylacetamide analogs is a subject of detailed mechanistic investigation. The presence of a fluorine atom at the alpha-position can significantly influence the electronic properties and reaction pathways of the molecule.

The N-chlorination of amides is a reaction of significant interest in both biochemical and environmental contexts. researchgate.net For N-methylacetamide, a close analog of 2-Fluoro-N-methylacetamide, the mechanism of chlorination by hypochlorous acid (HOCl) in an aqueous environment has been a subject of considerable study. researchgate.netlibretexts.org Three primary pathways have been considered for this transformation:

A direct, one-step N-chlorination of the amide. researchgate.netnih.govyoutube.com

A two-step mechanism involving an O-chlorinated intermediate. researchgate.netnih.govyoutube.com

A two-step mechanism proceeding through the formation of an iminol tautomer, which then reacts with HOCl. researchgate.netnih.govyoutube.com

Through high-level quantum chemical calculations, it has been determined that the pathway involving the iminol intermediate is the most favorable. researchgate.netnih.govyoutube.com The calculated energy barrier for the reaction of the iminol form of N-methylacetamide with HOCl is approximately 87.3 kJ/mol, which aligns well with experimental data. researchgate.netlibretexts.orgnih.govyoutube.com This finding suggests that the formation of the iminol intermediate is a general mechanism for the N-chlorination of a wide range of amides. researchgate.netlibretexts.orgnih.govyoutube.com

Calculated Energy Barriers for N-Chlorination of N-Methylacetamide
Reaction PathwayCalculated Free Energy of Activation (ΔG#298)
N-Chlorination of Iminol Intermediate87.3 kJ/mol
This interactive table summarizes the calculated energy barrier for the most favorable N-chlorination pathway of N-methylacetamide, as determined by quantum chemical studies.

The data indicates a strong preference for the reaction to proceed through the iminol intermediate.

Nucleophilic rearrangements, including alkyl migrations, are a fundamental class of reactions in organic chemistry. These reactions typically involve the migration of an alkyl group from one atom to another within the same molecule, driven by the formation of a more stable intermediate or product. While a broad range of nucleophilic migrations have been studied across various molecular scaffolds, specific mechanistic investigations into nucleophilic alkyl migrations within this compound are not extensively documented in the reviewed literature. General principles suggest that such a migration would be influenced by the electronic effects of the fluorine atom and the nature of the substituents on the nitrogen and carbonyl carbon. Further research is required to elucidate the specific pathways and transition states for nucleophilic alkyl migrations in this particular fluorinated amide.

Olefination Reaction Mechanisms

Olefination reactions are indispensable tools in organic synthesis for the construction of carbon-carbon double bonds. The application of these reactions to fluorinated substrates like derivatives of this compound allows for the synthesis of valuable fluoroalkenes.

The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes. youtube.comyoutube.comrsc.org This reaction typically involves the reaction of a heteroaryl sulfone with an aldehyde or ketone. youtube.comrsc.org A key advantage of this protocol is its ability to be performed in a single step, often with high E-selectivity. youtube.com The mechanism involves the initial deprotonation of the sulfone, followed by nucleophilic addition to the carbonyl compound. youtube.com The resulting intermediate then undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide to form the alkene. youtube.comresearcher.life

Variants of the Julia-Kocienski olefination utilize different heteroaryl sulfones, such as benzothiazol-2-yl-sulfone (BT-sulfone) and 1-phenyl-1H-tetrazol-5-yl sulfone (PT-sulfone), to influence the stereochemical outcome of the reaction. youtube.comresearcher.life The PT-sulfone variant is particularly noted for its high E-selectivity, which is attributed to the kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde, leading to an anti-β-alkoxysulfone that stereospecifically decomposes to the E-alkene. rsc.org The Julia-Kocienski olefination has been successfully applied to the synthesis of fluorinated olefins. researcher.life

The Horner-Wadsworth-Emmons (HWE) reaction serves as a valuable comparative methodology to the Julia-Kocienski olefination for the synthesis of alkenes. masterorganicchemistry.com This reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to produce an alkene and a water-soluble phosphate ester. A significant feature of the HWE reaction is its general preference for the formation of (E)-alkenes, particularly with unstabilized or semi-stabilized ylides.

The mechanism of the HWE reaction begins with the deprotonation of the phosphonate (B1237965) to form a carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl compound to form an oxaphosphetane intermediate, which subsequently collapses to yield the alkene and the phosphate byproduct. The stereoselectivity of the HWE reaction can be influenced by the reaction conditions and the nature of the phosphonate reagent. For instance, the Still-Gennari modification, which utilizes bis(2,2,2-trifluoroethyl) phosphonates, allows for the synthesis of (Z)-alkenes with high selectivity. The HWE reaction is a robust and widely applied method for the synthesis of fluoro-containing compounds. masterorganicchemistry.com

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). The reaction is known for its functional group tolerance, often accommodating esters, ethers, and even some amides. When applied to fluorinated amides, the Wittig reaction can lead to the formation of enamines and imines.

The mechanism is believed to proceed through a putative oxaphosphetane intermediate. The reaction of fluorinated amides with a phosphorane typically yields a tautomeric mixture of the corresponding enamine and imine. The stability of the Wittig reagent plays a crucial role in its reactivity; stabilized ylides are generally less reactive and react readily with aldehydes but may fail to react with ketones. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, with unstabilized ylides often favoring the formation of (Z)-alkenes.

Comparison of Olefination Methodologies
ReactionKey ReagentTypical StereoselectivityKey Features
Julia-Kocienski OlefinationHeteroaryl sulfoneHigh (E)-selectivityOne-pot procedure, good functional group tolerance.
Horner-Wadsworth-Emmons OlefinationPhosphonate-stabilized carbanionPredominantly (E)-selectivityWater-soluble byproduct, can be modified for (Z)-selectivity.
Wittig ReactionPhosphonium ylideVariable, often (Z)-selective with unstabilized ylidesBroad functional group tolerance.
This interactive table provides a comparative overview of the key features of the Julia-Kocienski, Horner-Wadsworth-Emmons, and Wittig olefination reactions.

Each method offers distinct advantages in terms of stereoselectivity, reaction conditions, and substrate scope.

Degradation and Pyrolysis Pathways

The degradation and pyrolysis of this compound involve a series of complex chemical transformations that are influenced by factors such as temperature, atmosphere, and the presence of catalysts. Understanding these pathways is crucial for predicting the compound's environmental fate and its behavior in high-temperature industrial processes.

Tautomerism-Triggered Degradation Routes of Related Compounds

Amide-imidic acid tautomerism, an intramolecular proton transfer reaction, can play a pivotal role in the degradation of amides. In this equilibrium, the amide form (-NH-C=O) interconverts with its imidic acid tautomer (-N=C-OH). Theoretical studies on related amide systems suggest that the amide form is generally more stable. thieme-connect.de However, the presence of catalysts, such as carboxylic acids or bases, can significantly alter the equilibrium and lower the energy barrier for tautomeric interconversion. rsc.org

For fluoroacetamides, the electron-withdrawing nature of the fluorine atom can influence the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby affecting the tautomeric equilibrium. The formation of the imidic acid tautomer of this compound, 2-fluoro-N-methylethanimidic acid, could serve as a crucial intermediate in certain degradation pathways. For instance, the hydroxyl group of the imidic acid is more nucleophilic than the carbonyl oxygen of the amide, potentially facilitating subsequent reactions. While the direct degradation of this compound triggered by tautomerism is not extensively documented, the principles derived from studies on other amides suggest that conditions favoring the imidic acid form could initiate or accelerate degradation processes.

Intramolecular Ammonolysis and Defluoromethane Reactions in Thermal Decomposition

The thermal decomposition of this compound can proceed through various intricate pathways, including intramolecular reactions. While direct experimental data on the pyrolysis of this specific compound is scarce, mechanistic principles from related molecules can provide insights into potential reactions.

Intramolecular Ammonolysis: One potential thermal degradation route is intramolecular ammonolysis. This type of reaction involves the nucleophilic attack of the nitrogen atom of the amide onto another part of the molecule, leading to cyclization and the elimination of a small molecule. For this compound, such a pathway is less likely to occur without the presence of other reactive functional groups in the molecule that could act as an electrophilic center for the amide nitrogen. However, studies on more complex amides, such as o-aminophenoxyacetamides, have shown that intramolecular aminolysis can lead to the formation of lactams. The rate of this cyclization is highly dependent on pH and is catalyzed by buffers. rsc.org This suggests that under specific conditions, particularly in the presence of acidic or basic catalysts, intramolecular nitrogen-mediated reactions could be a possibility, although not a direct ammonolysis in the case of this compound itself.

Defluoromethane Reactions: A more plausible thermal decomposition pathway for this compound involves the cleavage of the C-F and C-N bonds. Given the high thermal stability of the C-F bond, its cleavage would likely require significant energy input. However, the presence of the adjacent carbonyl group and the N-methyl group can influence the bond dissociation energies.

During pyrolysis, it is conceivable that the molecule could undergo fragmentation to produce various smaller molecules. One potential, though not definitively reported, reaction could be the formation of defluoromethane (CH3F). This would necessitate a complex rearrangement and the presence of a hydrogen source. A more likely scenario during pyrolysis is the initial cleavage of the weaker bonds, such as the C-C bond between the carbonyl group and the fluoromethyl group, or the C-N bond of the amide. This would lead to the formation of radical species that would then undergo a cascade of further reactions. The thermal decomposition of the related compound N-methylacetamide is known to produce toxic fumes of nitrogen oxides upon heating. nih.govusda.gov

Oxidative Degradation Mechanisms

The oxidative degradation of this compound can be initiated by various oxidizing agents, with hydroxyl radicals (•OH) being particularly relevant in atmospheric and biological systems. The presence of both an N-methyl group and a fluorinated alpha-carbon provides multiple sites for oxidative attack.

Drawing parallels from studies on other N-methyl amides, the primary sites of attack by hydroxyl radicals are the N-methyl group and the acetyl group. The reaction of N-methylformamide with hydroxyl radicals has been shown to proceed via hydrogen abstraction from both the N-methyl and the formyl groups. rsc.org

For this compound, a likely oxidative degradation pathway involves the abstraction of a hydrogen atom from the N-methyl group by a hydroxyl radical. This would form a nitrogen-centered radical or, more likely, an α-amino radical on the methyl carbon. This radical can then react with oxygen to form a peroxy radical, which can undergo further reactions leading to N-demethylation. Studies on the oxidative N-demethylation of other N-methyl amides have shown that this process can be catalyzed by various agents. researchgate.net

Another potential site for oxidative attack is the C-H bond of the fluoromethyl group, although the electron-withdrawing fluorine atom would likely decrease the susceptibility of this bond to radical abstraction compared to an unsubstituted methyl group.

Theoretical and Computational Chemistry Studies

Intermolecular Interactions and Hydrogen Bonding Networks

Cooperative Effects of Hydrogen Bonding in Amide-Water Complexes

Hydrogen bonding is a critical non-covalent interaction that dictates the structure and function of molecules. In amide-water complexes, cooperativity refers to the phenomenon where the formation of one hydrogen bond influences the strength of adjacent hydrogen bonds in a chain. This effect is significant in understanding the hydration of peptide-like structures. For instance, a water molecule donating a hydrogen bond to the amide's carbonyl oxygen becomes a better hydrogen bond acceptor, while a water molecule accepting a hydrogen bond from the amide N-H group becomes a better donor.

In studies of the parent compound, N-methylacetamide (NMA), DFT calculations of clusters with one, two, and three water molecules have quantified these interactions. The gas-phase enthalpy of interaction for NMA with three water molecules was calculated to be -14.11 kcal/mol. After accounting for the interactions between the water molecules themselves (0.99 kcal/mol), the net interaction enthalpy with NMA is -15.10 kcal/mol, demonstrating a significant stabilizing effect through hydration.

For 2-Fluoro-N-methylacetamide, the introduction of the highly electronegative fluorine atom adjacent to the carbonyl group is expected to alter these hydrogen-bonding dynamics. The fluorine atom's electron-withdrawing effect would likely increase the partial positive charge on the carbonyl carbon and enhance the hydrogen bond acceptor strength of the carbonyl oxygen. Conversely, this inductive effect could slightly weaken the hydrogen bond donating capability of the N-H proton. Therefore, in amide-water complexes of this compound, one would anticipate a stronger hydrogen bond between water and the carbonyl oxygen, which could, in turn, influence the cooperative network of surrounding water molecules. While amides generally form stronger hydrogen bonds with water than with other amides, the fluorination might further favor amide-water interactions over amide-amide self-association.

Impact of Solvent Environment on Conformational Equilibria

The solvent environment plays a crucial role in determining the conformational preferences of flexible molecules like amides. The equilibrium between different conformers, such as the cis and trans forms of the amide bond, can be significantly shifted by the polarity and hydrogen-bonding capability of the solvent.

For N-methylacetamide, theoretical calculations have shown that the positions of energy minima for its conformers are distinctly shifted when the effect of a solvent is considered using a continuum model. Spectroscopic studies of NMA in various solvents revealed that the frequencies of the amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands are sensitive to the solvent's donor and acceptor properties. This indicates that the solvent directly interacts with the amide group, stabilizing or destabilizing certain conformations. For example, polar, protic solvents like water can form strong hydrogen bonds with the amide's carbonyl oxygen and N-H proton, influencing the rotational barrier around the C-N bond.

In this compound, the strong dipole moment of the C-F bond introduces an additional layer of complexity. The fluorine atom can engage in weak attractive interactions with amide groups and influence solvation. The presence of fluorine is known to affect the conformational preferences of molecules, and this effect is also dependent on the medium. It is plausible that in polar solvents, conformations that maximize the solvation of the polar C-F and amide groups would be favored. The interplay between the solvent and the molecule's dipole moment would be a key determinant of the conformational equilibrium.

Table 1: Solvent Effects on N-methylacetamide (NMA) Vibrational Frequencies This table illustrates the sensitivity of NMA's vibrational modes to the solvent environment, which is indicative of the solvent's impact on molecular structure and bonding.

Vibrational ModeTypical Frequency Range (cm⁻¹)Effect of Polar/H-bonding SolventReference
Amide I (C=O stretch)1650 - 1700Shifts to lower frequency (red-shift) due to H-bond donation to carbonyl oxygen.
Amide A (N-H stretch)~3300Shifts to lower frequency (red-shift) due to H-bond acceptance from N-H proton.
Amide II (N-H bend, C-N stretch)~1550Shifts are complex and depend on the nature of solvation at both N-H and C=O sites.

Quantum Mechanical and Molecular Orbital Investigations

Natural Bond Orbital (NBO) Analysis of Key Orbital Interactions (e.g., nN→πCO∗)

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding, charge transfer, and orbital interactions. It interprets the electronic wavefunction in terms of localized Lewis-type (bonds and lone pairs) and non-Lewis-type (antibonding) orbitals. The interaction between a filled (donor) Lewis-type orbital and an empty (acceptor) non-Lewis-type orbital represents electron delocalization, which stabilizes the molecule.

A key interaction in amides is the delocalization of the nitrogen lone pair (nN) into the antibonding pi-orbital of the carbonyl group (πCO). This nN→πCO interaction is a form of resonance that confers a partial double-bond character to the C-N bond, leading to a planar amide group and a significant rotational barrier. The stabilization energy (E(2)) associated with this interaction, calculated via second-order perturbation theory in NBO analysis, quantifies its importance.

For this compound, the electron-withdrawing fluorine atom on the α-carbon is expected to influence this fundamental amide resonance. By withdrawing electron density inductively, the fluorine atom would lower the energy of the σ* and π* orbitals of the adjacent carbonyl group, potentially making the πCO orbital a better electron acceptor. This could lead to a stronger nN→πCO interaction and an increased C-N bond rotational barrier compared to NMA. NBO analysis would be the ideal tool to quantify this effect by calculating the change in the E(2) stabilization energy.

Examination of Hyperconjugative Interactions and their Contribution to Stability

Hyperconjugation is the delocalization of electrons from a filled bonding σ-orbital or a lone pair (n) orbital into an adjacent empty antibonding σ* or π* orbital. This interaction stabilizes the molecule by spreading out electron density. In the context of this compound, several hyperconjugative interactions are plausible.

The presence of the C-F bond in this compound introduces additional possibilities for hyperconjugation. A notable interaction could be the delocalization of electron density from the oxygen or nitrogen lone pairs into the antibonding orbital of the C-F bond (e.g., nO→σCF). Conversely, electron density from C-H or C-C sigma bonds could interact with the C-F σ orbital. These interactions can have significant conformational consequences, as seen in the anomeric effect in fluorinated systems. NBO analysis is crucial for identifying and quantifying the energetic contribution of these specific hyperconjugative interactions to the conformational stability of the molecule.

Table 2: Key Orbital Interactions and Hyperconjugation in Amides This table summarizes the principal donor-acceptor interactions identified by NBO analysis that contribute to the stability of the amide functional group.

Interaction TypeDonor OrbitalAcceptor OrbitalConsequenceReference
ResonanceNitrogen Lone Pair (nN)Carbonyl π-antibond (πCO)Stabilization, C-N double bond character, planarity.
Negative HyperconjugationOxygen Lone Pair (nO)Adjacent σ-antibond (e.g., σCC, σCN)Weakens the σ-bond, contributes to overall stability.
Negative Hyperconjugation (Fluorinated)Oxygen/Nitrogen Lone Pair (nO/nN)C-F σ-antibond (σCF)Potential influence on conformation and electronic structure.

Molecular Dynamics Simulations for Solution Structure and Dynamics of Amide Fragments

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For amide fragments in solution, MD simulations provide insights into solute-solvent interactions, hydrogen bond dynamics, and conformational flexibility.

Extensive MD simulations have been performed on N-methylacetamide in various solvents, particularly water and methanol. These studies have investigated the dynamics of hydrogen bond formation and breaking between NMA and solvent molecules. Ab initio MD simulations of NMA in methanol revealed faster hydrogen bond dynamics compared to NMA in water, indicating a comparative weakening of solute-solvent hydrogen bonding in methanol. Simulations can also probe the solvation structure, revealing how water molecules arrange in shells around the hydrophilic (amide group) and hydrophobic (methyl groups) parts of the molecule.

For this compound, MD simulations would be invaluable for understanding how the fluorine atom alters the solution structure and dynamics. The simulations could elucidate:

Solvation Shell Structure: How the polar C-F bond perturbs the hydration shell around the molecule compared to NMA.

Hydrogen Bond Lifetimes: Whether the stronger H-bond accepting carbonyl group leads to longer-lived hydrogen bonds with water.

Conformational Dynamics: The rate of cis-trans isomerization and other torsional fluctuations in a solution environment.

Diffusion: The translational and rotational diffusion of the molecule, which is related to the strength of its interactions with the solvent.

The results of such simulations would be critical for bridging the gap between the static picture from quantum mechanical calculations and the dynamic behavior of the molecule in a realistic biological or chemical environment.

Computational Prediction of Reaction Pathways and Products

Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions, including identifying likely products, intermediates, and transition states. These methods can involve quantum mechanical calculations to map out potential energy surfaces or machine learning models trained on large reaction datasets.

For a molecule like this compound, computational methods could be used to explore its reactivity in various chemical transformations. For example:

Hydrolysis: The mechanism of acid- or base-catalyzed hydrolysis could be investigated. The electron-withdrawing fluorine atom would likely make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521), potentially accelerating the reaction compared to NMA. Quantum chemical calculations could determine the activation energies for different pathways.

Nucleophilic Substitution: The fluorine atom itself could potentially act as a leaving group in a nucleophilic substitution reaction, although this is generally difficult at an sp³-hybridized carbon without further activation.

Three-Component Reactions: Automated reaction pathway search methods, which screen for possible interactions between multiple reactants, could be used to discover novel reactions involving this compound. For instance, computational screening could predict its behavior in the presence of carbenes or other reactive species.

Machine Learning Models: A trained machine learning model could predict the products of a reaction given this compound and other reagents as inputs. These models learn the underlying rules of chemical reactivity from known reactions to predict the outcomes of unknown ones.

By calculating the energies of reactants, intermediates, transition states, and products, computational models can predict reaction feasibility, kinetics, and product distributions, guiding experimental synthetic efforts.

Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of 2-Fluoro-N-methylacetamide in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about its connectivity, conformation, and the electronic environment of its atoms can be obtained.

¹H and ¹³C NMR for Structural Elucidation and Chemical Shift Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural elucidation of this compound. The chemical shifts observed in these spectra provide insights into the electronic environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR, the fluorine atom's high electronegativity significantly influences the chemical shifts of nearby protons. The protons on the carbon adjacent to the fluorine (F-CH₂) are expected to be deshielded, resulting in a downfield chemical shift. Similarly, the protons of the N-methyl group (N-CH₃) will also exhibit a characteristic chemical shift.

In ¹³C NMR, the carbonyl carbon (C=O) typically appears at the low-field end of the spectrum, generally in the range of 165-190 ppm for amide derivatives. The carbon atom bonded to the fluorine (F-CH₂) will show a significant downfield shift due to the deshielding effect of the fluorine atom. The carbon of the N-methyl group will resonate at a higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm)
¹H F-CH₂ Downfield
¹H N-CH₃ Mid-range
¹H N-H Variable, broad
¹³C C=O 165 - 190
¹³C F-CH₂ Downfield

¹⁹F NMR for Probing Fluorine Environments

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom in this compound. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it an excellent NMR probe. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. For organofluorine compounds, the chemical shifts can span a wide range, with CH₂F groups typically appearing in the range of -200 to -220 ppm relative to a standard reference such as CFCl₃. This sensitivity makes ¹⁹F NMR a valuable tool for studying intermolecular interactions and conformational changes that affect the fluorine atom's environment.

Analysis of Coupling Constants (e.g., ¹JCF, ⁴JHF) for Conformational Studies

Spin-spin coupling constants provide crucial information about the through-bond connectivity and dihedral angles between coupled nuclei, which is essential for conformational analysis.

¹JCF Coupling: The one-bond coupling between ¹³C and ¹⁹F is typically large and provides direct evidence of the C-F bond.

⁴JHF Coupling: The four-bond coupling between the fluorine and the protons of the N-methyl group can be particularly informative for conformational studies. The magnitude of this long-range coupling is dependent on the spatial arrangement of the atoms, which is dictated by the rotational conformation around the C-N amide bond. Theoretical and experimental studies on related N-methylfluoroamides have shown that different conformers (e.g., cis and trans isomers regarding the F-C-C=O dihedral angle) exhibit distinct coupling constants. researchgate.net

Two-Dimensional NMR Techniques (e.g., NOESY) for Spatial Relationship Determination

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the spatial proximity of atoms within the this compound molecule. NOESY experiments detect through-space correlations between protons that are close to each other, typically within 5 Å.

For this compound, a NOESY experiment could reveal correlations between the protons of the F-CH₂ group and the N-methyl protons. The presence and intensity of these cross-peaks would provide direct evidence for the preferred conformation around the amide bond, distinguishing between planar and non-planar arrangements and identifying the relative orientation of the substituents.

Infrared (IR) Spectroscopy

Vibrational Analysis for Functional Group Identification and Conformational Assignments

The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its specific functional groups.

Key vibrational modes include:

N-H Stretch: A characteristic band, typically in the region of 3300-3500 cm⁻¹, which can be broadened by hydrogen bonding.

C-H Stretch: Absorptions for the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

C=O Stretch (Amide I band): This is a strong and prominent band for amides, typically appearing between 1630 and 1695 cm⁻¹. The exact position can be sensitive to the molecular conformation and intermolecular interactions like hydrogen bonding. Studies on N-methylacetamide have identified the Amide I band around 1655 cm⁻¹. alfa-chemistry.com

N-H Bend (Amide II band): This band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, is found in the 1510-1570 cm⁻¹ region for secondary amides.

C-N Stretch: This vibration contributes to the Amide II and Amide III bands and can be observed around 1400 cm⁻¹.

C-F Stretch: A strong absorption band characteristic of the carbon-fluorine bond is expected in the region of 1000-1400 cm⁻¹.

The analysis of the IR spectrum, particularly the position and shape of the Amide I and Amide II bands, can provide valuable information about the conformational equilibrium of this compound. Different conformers can exhibit distinct carbonyl stretching frequencies, allowing for their identification and the study of their relative populations under different conditions. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
N-H Stretch Amide 3300 - 3500
C-H Stretch CH₂, CH₃ 2850 - 3000
C=O Stretch (Amide I) Amide 1630 - 1695
N-H Bend (Amide II) Amide 1510 - 1570
C-N Stretch Amide ~1400

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. It is also instrumental in identifying products formed during its degradation or pyrolysis.

Pyrolysis coupled with Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (Py-GC-Q/TOF-MS) is a powerful method for analyzing the thermal decomposition of compounds. researchgate.net In this technique, the sample is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments (pyrolyzates). gulfbioanalytical.compstc.org These fragments are then separated by gas chromatography and identified by high-resolution mass spectrometry. thermofisher.com

Amide Bond Cleavage: Scission of the C-N bond, potentially leading to the formation of fluoroacetic acid derivatives and methylamine.

C-F Bond Cleavage: Although the C-F bond is strong, at high temperatures, elimination of hydrogen fluoride (B91410) (HF) or cleavage of the C-F bond could occur.

Decarbonylation: Loss of a carbonyl group (CO).

GC-Q/TOF-MS provides high mass accuracy, which is critical for assigning elemental compositions to the pyrolyzates and distinguishing between compounds with similar nominal masses, thereby enabling the confident identification of the degradation products. thermofisher.combiochromato.com

In mass spectrometry, particularly with electron ionization (EI), the molecular ion of this compound (C₃H₆FNO, molecular weight: 91.04 g/mol ) is formed, which then undergoes fragmentation. wikipedia.org The analysis of these fragment ions provides a fingerprint that helps to confirm the molecular structure. The expected fragmentation pattern is governed by the relative stability of the resulting ions and neutral fragments.

Key fragmentation pathways for amides and halogenated compounds include alpha-cleavage and the loss of small neutral molecules. libretexts.orgcreative-proteomics.com For this compound, the following fragmentation patterns are anticipated:

Alpha-Cleavage: This is a common fragmentation pathway for amides, involving the cleavage of a bond adjacent to the nitrogen or carbonyl group. creative-proteomics.com

Cleavage of the C-C bond between the carbonyl carbon and the fluoromethyl carbon would result in the formation of the [CH₃NHCO]⁺ ion at m/z 58.

Cleavage of the N-C bond (methyl group) would yield the [FCH₂CO]⁺ ion at m/z 47.

Loss of Fluorine: The loss of a fluorine radical (F•) from the molecular ion would produce a fragment at m/z 72. The loss of neutral hydrogen fluoride (HF) is also possible, particularly in fluorinated compounds, which would result in a fragment at m/z 71. whitman.edu

Cleavage adjacent to Nitrogen: Cleavage of the C-N amide bond can lead to the formation of the methylamino cation [CH₃NH]⁺ or related fragments.

The mass spectrum of the analogous compound N-methyl-2,2,2-trifluoroacetamide (C₃H₄F₃NO) shows characteristic fragments corresponding to the loss of the CF₃ group and cleavage of the amide bond, supporting the predicted pathways. Similarly, the spectrum for N-methylacetamide shows a base peak at m/z 43, corresponding to the [CH₃CO]⁺ ion, and a significant peak at m/z 58 from the [M-CH₃]⁺ fragment. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Fragmentation Pathway
91 [FCH₂CONHCH₃]⁺• Molecular Ion (M⁺•)
72 [CH₂CONHCH₃]⁺ Loss of F•
71 [C₃H₄NO]⁺• Loss of HF
58 [CH₃NHCO]⁺ Alpha-cleavage (C-C bond)
47 [FCH₂CO]⁺ Alpha-cleavage (N-C bond)

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a solid-state crystal lattice.

The structure of the parent compound, 2-fluoroacetamide, has been determined and is known not to be isostructural with 2-chloroacetamide or 2-bromoacetamide. wikipedia.org For N-substituted acetamides, the amide group (C-CO-N-C) is typically planar or nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. iucr.orgnih.gov The geometry around the nitrogen atom is expected to be trigonal planar. The fluorine substitution on the methyl group will affect the C-C and C-F bond lengths and the angles around the α-carbon.

The way molecules of this compound pack together in a crystal is dictated by a network of intermolecular interactions. These interactions govern the physical properties of the solid, such as melting point and solubility. Based on the crystal structures of related amides, the following interactions are expected to be significant:

N-H···O Hydrogen Bonding: The most dominant interaction in the crystal packing of secondary amides is the hydrogen bond between the N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule. nih.gov This strong interaction typically leads to the formation of infinite chains or dimeric motifs that organize the molecules into sheets or layers.

C-H···O and C-H···F Interactions: Weaker hydrogen bonds, such as those involving carbon-bound hydrogen atoms, also play a crucial role. The hydrogen atoms on the methyl and fluoromethyl groups can act as weak donors to the carbonyl oxygen (C-H···O) or the fluorine atom (C-H···F) of adjacent molecules. iucr.org

Fluorine-Involved Interactions: Depending on the packing arrangement, weak interactions involving the fluorine atom, such as C-F···F-C contacts, may also be present, although these are generally considered to be weakly stabilizing. researchgate.net

Analysis of the crystal packing of similar molecules, such as N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, confirms the prevalence of C-H···O hydrogen bonds in forming dimers, which are then linked into a larger supramolecular assembly. iucr.org The interplay of these various forces determines the final, most stable three-dimensional crystal structure.

Applications and Synthetic Utility in Advanced Chemical Synthesis

Role as Key Intermediates in Organic Synthesis

The structural features of 2-Fluoro-N-methylacetamide derivatives make them valuable precursors and building blocks in multistep syntheses.

Derivatives of this compound serve as foundational starting materials for constructing larger, more intricate molecular frameworks. A key example is the use of 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide in modified Julia olefinations. This reagent acts as a versatile two-carbon building block that introduces an α-fluorovinyl Weinreb amide moiety. This moiety is a critical stepping stone, as the Weinreb amide can be subsequently converted into other functional groups like ketones or aldehydes, allowing for further elaboration of the molecular structure. This approach facilitates a modular strategy, where complex molecules are assembled piece by piece from functionalized fluorinated precursors nih.govcuny.edu.

The primary application of activated this compound derivatives is in the synthesis of functionalized fluoroalkenes. Specifically, the Julia-Kocienski olefination reagent, N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, reacts with various aldehydes and ketones to produce α-fluorovinyl Weinreb amides, a class of fluoroalkenes nih.gov. The stereoselectivity of these reactions can often be controlled by the choice of reaction conditions, such as the base used (e.g., DBU or NaH), to yield either E or Z isomers nih.gov.

While direct synthesis of α,β-unsaturated esters from this specific acetamide is not extensively detailed, the resulting α-fluorovinyl Weinreb amides are versatile intermediates. The Weinreb amide functionality is known to be readily convertible to ketones, which can then undergo further reactions, such as Horner-Wadsworth-Emmons olefination, to potentially form α,β-unsaturated esters. The synthesis of axially chiral fluoroallenes has also been achieved through methods like copper-catalyzed enantioselective β-fluoride elimination from propargylic difluorides, demonstrating an advanced strategy for creating these complex structures nih.gov.

A significant advancement using these building blocks is the modular synthesis of regiospecifically fluorinated conjugated dienamides. This is achieved through a sophisticated double Julia-Kocienski olefination strategy nih.govnih.gov.

The process begins with the condensation of two primary building blocks:

2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide : The core fluorinated Julia-Kocienski reagent.

2-(benzo[d]thiazol-2-ylthio)acetaldehyde : A bifunctional component that introduces a handle for the second olefination.

This initial condensation is highly Z-selective, yielding a Z-α-fluorovinyl Weinreb amide with a benzothiazolylsulfanyl group at the allylic position nih.govnih.gov. Subsequent oxidation of this sulfide to a sulfone creates a second-generation Julia-Kocienski reagent. This new, larger reagent is then reacted with a second, different aldehyde. This second olefination, mediated by DBU, introduces the second double bond, forming the conjugated dienamide system with yields ranging from 50% to 74% nih.govnih.gov. Although this step can produce a mixture of 4E/4Z isomers, the mixture can be readily isomerized to the thermodynamically favored (2Z,4E)-dienamides using catalytic iodine nih.govnih.gov.

Aldehyde ReactantProductYield
Benzaldehyde(2Z,4E/Z)-2-Fluoro-N-methoxy-N-methyl-5-phenylpenta-2,4-dienamide74%
4-Methoxybenzaldehyde(2Z,4E/Z)-2-Fluoro-N-methoxy-N-methyl-5-(4-methoxyphenyl)penta-2,4-dienamide65%
4-Chlorobenzaldehyde(2Z,4E/Z)-5-(4-Chlorophenyl)-2-fluoro-N-methoxy-N-methylpenta-2,4-dienamide63%
2-Naphthaldehyde(2Z,4E/Z)-2-Fluoro-N-methoxy-N-methyl-5-(naphthalen-2-yl)penta-2,4-dienamide50%
Table 1: Yields for the second Julia-Kocienski olefination in the synthesis of various (2Z,4E/Z)-dienamides. Data sourced from Molecules 2014, 19(4), 4418-4432. nih.gov

Strategies for Introduction of Fluorine and Amide Functionalities

The unique combination of a fluorine atom and a Weinreb amide group in derivatives of this compound allows for specialized synthetic transformations.

The N-methoxy-N-methylamide, or Weinreb amide, is a well-established and highly useful functional group in organic synthesis because it serves as a stable precursor to aldehydes and ketones researchgate.net. Weinreb amides are resistant to over-reduction and can be cleanly converted to aldehydes using mild reducing agents like diisobutylaluminium hydride (DIBAL-H) researchgate.net.

The synthetic utility of these fluorinated Weinreb amides extends to the synthesis of nitrogen-containing compounds. Research has demonstrated the application of these amides in the preparation of α-fluoro allyl amines nih.gov. This transformation typically involves the reduction of the Weinreb amide to the corresponding aldehyde or ketone, followed by an amination reaction. For instance, reductive amination of the intermediate ketone can install the amine functionality. The development of direct synthetic routes to β-fluoroamines, particularly those with tertiary chiral centers, is an area of active research, employing methods such as rhodium-catalyzed asymmetric amination of related allylic compounds nih.gov. The ability to convert a common fluorinated building block into valuable amine structures highlights its versatility in accessing diverse, biologically relevant motifs nih.gov.

Preparation of Specialty Chemicals and Advanced Materials

While direct, large-scale industrial applications of this compound in the synthesis of specialty chemicals and advanced materials are not extensively documented in publicly available literature, its chemical structure suggests significant potential as a versatile building block. The presence of both a reactive C-F bond and an N-methylamide group opens avenues for its use in creating complex fluorinated molecules and functional polymers.

Potential as a Monomer for Fluorinated Polymers

The N-methylacetamide moiety can be a component of polymer chains. Although this compound itself is not a conventional monomer for radical polymerization, it could potentially be incorporated into polymers through other mechanisms or after chemical modification. For instance, the amide group could participate in condensation polymerization reactions.

Fluorinated polymers are a significant class of advanced materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. The incorporation of fluorine atoms into a polymer backbone can drastically alter its physical and chemical characteristics. While there is no direct evidence of this compound being used as a monomer, its derivatives could theoretically be synthesized and polymerized.

Table 1: Hypothetical Polymerization of a this compound Derivative

MonomerPolymerization MethodResulting PolymerPotential Properties
N-(2-fluoroacetyl)-N-methyl-vinyl-amineRadical PolymerizationPoly(N-(2-fluoroacetyl)-N-methyl-vinyl-amine)Increased thermal stability, altered solubility, potential for further functionalization.
2-Fluoro-N-methyl-N'-(amino-ethyl)acetamideCondensation PolymerizationPolyamide with fluorinated side chainsEnhanced chemical resistance, modified mechanical properties.

This table presents hypothetical examples based on the known reactivity of similar functional groups and is for illustrative purposes only.

Role in the Synthesis of Fluorinated Specialty Chemicals

The α-fluoroamide structure is a key feature in various biologically active molecules and functional materials. The fluorine atom can significantly influence the conformational preferences and electronic properties of a molecule, which in turn can affect its reactivity and biological activity.

This compound can be considered a precursor for a range of more complex fluorinated compounds. The reactivity of the α-fluoro position allows for nucleophilic substitution reactions, enabling the introduction of other functional groups.

Table 2: Potential Synthetic Transformations of this compound

ReagentReaction TypeProductPotential Application
Sodium AzideNucleophilic Substitution2-Azido-N-methylacetamidePrecursor for triazoles and other nitrogen-containing heterocycles.
ThiophenolNucleophilic Substitution2-(Phenylthio)-N-methylacetamideIntermediate for sulfur-containing specialty chemicals.
Grignard ReagentsNucleophilic Addition to Carbonylα-Fluoro-β-hydroxy ketonesBuilding blocks for complex organic synthesis.

This table illustrates plausible chemical reactions based on the general reactivity of α-fluoroamides and is intended to show the potential synthetic utility of this compound.

Research on α-fluoroamides has demonstrated their utility as building blocks in organic synthesis. For instance, enantioselective methods for the preparation of α-fluoroamides have been developed, highlighting their importance in creating chiral fluorinated molecules for pharmaceutical and agrochemical applications nih.gov. The reactivity of the C-F bond in α-haloketones, which share some electronic similarities with α-fluoroamides, is influenced by conformational effects, suggesting that the stereochemistry of reactions involving this compound could be controlled beilstein-journals.org.

Future Research Directions and Unexplored Avenues for 2 Fluoro N Methylacetamide

The unique physicochemical properties imparted by the fluorine atom make 2-Fluoro-N-methylacetamide a molecule of significant interest for future research. Its structural simplicity, combining a reactive C-F bond with the fundamental N-methylamide group, provides a platform for investigating fundamental chemical principles and developing new synthetic tools. The following sections outline key areas where further research could yield substantial advancements in synthetic chemistry, computational modeling, analytical science, and materials design.

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-N-methylacetamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, fluorinated acetamides are often prepared by reacting fluoroalkyl halides with methylamine derivatives under controlled conditions. A toluene/water biphasic system with sodium azide (NaN₃) or potassium carbonate (K₂CO₃) as a base can enhance reaction efficiency . Optimization includes:
  • Reflux duration : 5–7 hours for complete conversion (monitored via TLC with hexane:ethyl acetate (9:1)) .
  • Solvent selection : Acetonitrile or toluene improves solubility and reduces side reactions .
  • Purification : Crystallization using ethanol or column chromatography to isolate high-purity products .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HF).
  • Waste disposal : Segregate halogenated waste and collaborate with certified hazardous waste management services .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : Confirm fluorine coupling patterns (e.g., ¹⁹F NMR) and methyl group integration .
  • FTIR : Identify amide C=O stretches (~1650 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
  • Chromatography : HPLC with UV detection ensures purity (>95%) .
  • X-ray Diffraction (XRD) : Resolve crystal structure ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess bond dissociation energies (e.g., C-F vs. C-Cl) and solvent effects. NIST-provided thermodynamic data (e.g., enthalpy of formation) validates computational models . Key steps:
  • Solvent parameterization : Use COSMO-RS to simulate polar aprotic solvents (e.g., DMF).
  • Transition state analysis : Identify rate-limiting steps in substitution reactions .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Conflicting NMR/IR signals may arise from tautomerism or solvent interactions. Strategies include:
  • Multi-technique validation : Cross-check with XRD (for solid-state structure) and high-resolution mass spectrometry (HRMS) .
  • Variable-temperature NMR : Detect dynamic equilibria (e.g., rotamers) .
  • Isotopic labeling : Use ¹³C-labeled analogs to clarify ambiguous peaks .

Q. What experimental designs are effective for studying this compound’s metabolic stability in drug development?

  • Methodological Answer :
  • In vitro assays : Liver microsomes or hepatocytes quantify metabolic half-life (t₁/₂). Use LC-MS to detect fluorinated metabolites .
  • Isotope tracing : Incorporate ¹⁸O or deuterium to track metabolic pathways .
  • Enzyme inhibition studies : Test cytochrome P450 interactions via fluorometric assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.